molecular formula C6H10O2 B13831902 Ethyl Cyclopropylcarboxylate-d5 (Major)

Ethyl Cyclopropylcarboxylate-d5 (Major)

Cat. No.: B13831902
M. Wt: 119.17 g/mol
InChI Key: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
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Description

Historical Development and Significance of Deuterium (B1214612) Labeling in Mechanistic Studies

The discovery of deuterium, a stable isotope of hydrogen, in 1931 by Harold Urey marked a pivotal moment in science. lgcstandards.com Its application in organic chemistry soon followed, providing a powerful tool for elucidating reaction mechanisms. The primary principle behind its utility is the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes. researchgate.net Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond will proceed at a slower rate. By strategically placing deuterium atoms in a molecule and measuring the reaction rates, chemists can deduce which bonds are broken in the rate-determining step of a reaction, offering profound insights into the reaction's pathway. researchgate.net This has been instrumental in understanding a wide range of organic reactions, from simple eliminations to complex rearrangements.

Importance of the Cyclopropyl (B3062369) Moiety and Ester Functionality in Chemical Research

The cyclopropyl group, a three-membered carbon ring, is a recurring motif in medicinal chemistry and materials science. Its rigid structure and unique electronic properties, stemming from significant ring strain, impart valuable characteristics to molecules. Incorporating a cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational constraint. These attributes make it a desirable feature in the design of new pharmaceuticals and agrochemicals.

Similarly, the ester functional group is of paramount importance in organic and medicinal chemistry. Esters are versatile intermediates in synthesis and are present in a wide array of natural products and synthetic compounds. In drug design, esters are often employed as prodrugs to enhance the oral bioavailability of a pharmacologically active carboxylic acid. Once absorbed, these ester prodrugs are hydrolyzed by enzymes called esterases to release the active drug. The stability and reactivity of the ester bond are crucial factors in the efficacy of such therapeutic strategies.

Role of Site-Specific Deuteration in Advanced Chemical Investigations

Site-specific deuteration involves placing deuterium atoms at precise locations within a molecule. This advanced technique offers a higher level of detail in mechanistic studies compared to general labeling. By observing the fate of deuterium at a specific position, researchers can gain a more refined understanding of reaction pathways, including rearrangements and the stereochemistry of reactions.

Furthermore, site-specific deuteration is increasingly used in drug discovery to enhance the metabolic stability of pharmaceuticals. By replacing hydrogen atoms at sites susceptible to metabolic oxidation with deuterium, the rate of drug metabolism can be slowed down, leading to improved pharmacokinetic profiles, such as a longer half-life in the body. This "deuterium switch" strategy has led to the development of several approved drugs with improved therapeutic properties.

Ethyl Cyclopropylcarboxylate-d5 (Major) is a prime example of a molecule designed for such advanced investigations. As a deuterated analog of ethyl cyclopropanecarboxylate, it serves as a valuable reagent for introducing a labeled cyclopropane (B1198618) moiety into other molecules. This allows researchers to leverage the unique properties of both the cyclopropyl group and the isotopic label in their studies.

Below are the chemical properties of Ethyl Cyclopropylcarboxylate and its deuterated analogue.

PropertyEthyl CyclopropylcarboxylateEthyl Cyclopropylcarboxylate-d5 (Major)
CAS Number 4606-07-91794783-51-9
Molecular Formula C6H10O2C6H5D5O2
Molecular Weight 114.14 g/mol 119.17 g/mol
Appearance Colorless OilColorless Oil
Primary Application Synthesis IntermediateReagent for addition of a labeled cyclopropane moiety

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

119.17 g/mol

IUPAC Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI Key

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)C1CC1

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Ethyl Cyclopropylcarboxylate Systems

Catalytic and Reagent-Based Deuterium (B1214612) Incorporation Techniques

While the use of deuterated precursors is often the most straightforward approach, several catalytic and reagent-based methods can also be considered for deuterium incorporation.

Lithium aluminum deuteride (LiAlD4 or LAD) is a powerful deuterated reducing agent. organic-chemistry.org However, its direct application to synthesize Ethyl Cyclopropylcarboxylate-d5 is not straightforward. The reduction of an ester with LiAlD4 would yield a deuterated primary alcohol, not the desired deuterated ester.

An indirect, multi-step route could be envisioned:

Activation of the Carboxylic Acid: Cyclopropanecarboxylic acid would first need to be converted to a more reactive derivative, such as an acid chloride or an N-acylimidazole.

Preparation of Deuterated Ethanol (B145695): A separate synthesis of ethanol-d5 (B126515) would be required. This could potentially be achieved by reducing a deuterated acetyl derivative (e.g., acetyl-d3 chloride) with a deuterated reducing agent.

Esterification: The activated cyclopropanecarboxylic acid derivative would then be reacted with the prepared ethanol-d5.

This approach is significantly more complex and less efficient than the direct esterification with commercially available ethanol-d6 (B42895).

Hydrogen/Deuterium (H/D) exchange reactions offer a direct method for replacing hydrogen atoms with deuterium. brown.eduresearchgate.net However, achieving regioselectivity on the ethyl group of an ester is challenging.

Exchange at α-Position: Base-catalyzed H/D exchange typically occurs at the acidic protons alpha to the carbonyl group. In the case of ethyl cyclopropylcarboxylate, this would lead to deuteration of the cyclopropyl (B3062369) ring rather than the ethyl group.

Exchange on the Alkyl Chain: Achieving H/D exchange on an unactivated alkyl chain, such as the ethyl group of an ester, is difficult and generally requires harsh conditions or specific catalysts. researchgate.net Transition metal catalysts, such as iridium or ruthenium complexes, have been developed for H/D exchange on alkyl chains, but their selectivity for the ethyl group over the cyclopropyl ring in this specific substrate would need to be carefully evaluated. researchgate.net Photocatalytic methods for regioselective H/D exchange at specific C(sp3)-H bonds are an emerging area but may not be readily applicable to the ethyl group in this context without a directing group. chemrxiv.orgnih.gov

H/D Exchange Method Target Position Applicability to Ethyl Group Challenges
Base-Catalyzedα to carbonylLowPreferential deuteration of the cyclopropyl ring
Acid-CatalyzedAromatic rings, activated C-HLowLack of activation of the ethyl group
Transition Metal-CatalyzedVarious C-H bondsPotentially applicableRegioselectivity between ethyl and cyclopropyl groups

Electrocatalytic Deuteration: This method uses an electric current to drive the deuteration reaction, often using D2O as the deuterium source. While it presents a green and controllable approach, its application for the specific deuteration of the ethyl group of an ester is not well-documented. Most examples focus on the reduction of unsaturated bonds or the deuteration of aromatic systems.

Biocatalytic Deuteration: Enzymes offer high selectivity and mild reaction conditions, making them attractive for deuteration. acs.orgresearchgate.netnih.gov

Lipase-Catalyzed Esterification/Transesterification: Lipases are enzymes that can catalyze esterification and transesterification reactions. researchgate.netresearchgate.netnih.govrsc.orgnih.govnih.govresearchgate.netnih.govnsf.gov By using ethanol-d6 as a substrate, a lipase could catalyze the synthesis of Ethyl Cyclopropylcarboxylate-d5 from cyclopropanecarboxylic acid or via transesterification from another ester. This method offers the advantages of high selectivity and environmentally friendly conditions. mdpi.comnih.gov

Methodologies for Purification and Assessment of Isotopic Enrichment in Synthesized Batches

The purification and rigorous assessment of isotopic enrichment are critical steps in the synthesis of Ethyl Cyclopropylcarboxylate-d5 to ensure its suitability for use as an internal standard or in metabolic studies. The primary objectives are to remove chemical impurities and to accurately determine the degree and location of deuterium incorporation.

Purification Methodologies

Following the synthesis of Ethyl Cyclopropylcarboxylate-d5, the crude product is typically purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Distillation: For volatile esters like ethyl cyclopropylcarboxylate, fractional distillation is a highly effective method for purification. This technique separates compounds based on differences in their boiling points. Given that the boiling point of a deuterated compound is often very similar to its non-deuterated counterpart, distillation is primarily used to remove chemical impurities rather than to separate isotopologues.

Preparative Gas Chromatography (Prep-GC): For high-purity requirements, preparative gas chromatography can be employed. This method offers high-resolution separation of volatile compounds. It is particularly useful for removing impurities with boiling points very close to that of the desired product.

Column Chromatography: Liquid column chromatography over silica gel or alumina can also be used, particularly for removing non-volatile impurities. A solvent system of appropriate polarity is chosen to effectively separate the target compound from other components in the reaction mixture.

Assessment of Isotopic Enrichment

Once chemically pure, the synthesized Ethyl Cyclopropylcarboxylate-d5 must be analyzed to determine its isotopic enrichment and the distribution of deuterium atoms. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques used for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for determining the isotopic composition of a sample. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. For Ethyl Cyclopropylcarboxylate-d5, the mass spectrum would be expected to show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are invaluable for assessing isotopic enrichment.

¹H NMR: In the proton NMR spectrum of a deuterated compound, the reduction in the intensity of signals corresponding to positions where deuterium has been substituted provides a direct measure of the extent of deuteration at each site.

²H NMR: Deuterium NMR provides a direct signal for the deuterium nuclei, and the chemical shifts indicate the positions of the deuterium atoms within the molecule. The integration of these signals can be used to determine the relative abundance of deuterium at different sites.

Illustrative Data Tables

The following tables represent hypothetical data for a synthesized batch of Ethyl Cyclopropylcarboxylate-d5, illustrating how the results of mass spectrometry and NMR analysis would be presented to document isotopic enrichment.

Table 1: Illustrative Isotopic Distribution of Ethyl Cyclopropylcarboxylate-d5 by Mass Spectrometry

IsotopologueRelative Abundance (%)
d00.1
d10.5
d21.5
d35.0
d420.0
d572.9

This interactive table demonstrates a hypothetical distribution of isotopologues in a sample of Ethyl Cyclopropylcarboxylate-d5, with the d5 species being the most abundant.

Table 2: Illustrative Isotopic Purity Determination by NMR Spectroscopy

Analytical MethodParameter MeasuredResult
¹H NMRReduction in signal integration at deuterated positions>98% Deuteration
²H NMRSignal integration corresponding to deuterated positionsConfirms deuterium presence at target sites
Overall Isotopic Purity Combined Assessment ≥98%

Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds such as Ethyl Cyclopropylcarboxylate-d5, specific NMR techniques are utilized to confirm the position and extent of deuterium (B1214612) incorporation, as well as to understand the subtle electronic and conformational changes resulting from isotopic substitution.

Deuterium NMR (²H NMR) for Quantification and Site Elucidation of Deuterium Atoms

Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. nih.gov Although it has a similar chemical shift range to proton NMR, the resolution is generally lower. nih.gov However, for a deuterated compound, the presence of a strong signal in the ²H NMR spectrum, contrasted with the absence or significant reduction of a signal in the ¹H NMR spectrum, confirms successful labeling. nih.gov

The quantification of deuterium enrichment at specific sites can be achieved by integrating the signals in the ²H NMR spectrum. For Ethyl Cyclopropylcarboxylate-d5, where the five deuterium atoms are primarily located on the ethyl group, the ²H NMR spectrum would be expected to show two main resonances corresponding to the deuterated methylene (B1212753) (-CD2-) and methyl (-CD3) groups.

Interactive Data Table: Predicted ²H NMR Data for Ethyl Cyclopropylcarboxylate-d5

PositionPredicted Chemical Shift (δ, ppm)MultiplicityRelative Integral
Ethyl -CD2-~4.1Broad singlet2
Ethyl -CD3~1.2Broad singlet3

Note: The chemical shifts are estimated based on the corresponding proton chemical shifts of the non-deuterated compound. The multiplicity is expected to be broad singlets due to the quadrupolar nature of the deuterium nucleus.

¹H and ¹³C NMR Spectroscopy in Analyzing Isotopic Effects and Conformational Preferences

The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotopic effects. nih.govhuji.ac.il These effects arise from the slight differences in the vibrational averaging of molecular geometries and electronic distributions. nih.gov

In the ¹H NMR spectrum of Ethyl Cyclopropylcarboxylate-d5, the signals corresponding to the ethyl group would be significantly diminished or absent. The remaining proton signals of the cyclopropyl (B3062369) ring would provide a clean spectrum for analysis.

The ¹³C NMR spectrum is particularly informative. The carbon atoms directly bonded to deuterium (C-D) will exhibit a characteristic multiplicity in the proton-decoupled ¹³C NMR spectrum due to ¹³C-²H coupling (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD2 group, and a 1:3:6:7:6:3:1 septet for a CD3 group). blogspot.com Furthermore, secondary isotope effects can cause slight upfield shifts for carbons once removed from the site of deuteration. rsc.org

Interactive Data Table: Comparison of ¹³C NMR Chemical Shifts for Ethyl Cyclopropylcarboxylate and Predicted Shifts for Ethyl Cyclopropylcarboxylate-d5

Carbon PositionEthyl Cyclopropylcarboxylate (δ, ppm)Ethyl Cyclopropylcarboxylate-d5 (Predicted δ, ppm)Predicted Multiplicity (in ¹³C{¹H} NMR)
C=O~174~174Singlet
O-CH2~60~60Quintet
CH3~14~14Septet
Cyclopropyl CH~15~15Singlet
Cyclopropyl CH2~8~8Singlet

Note: The predicted chemical shifts for the deuterated analogue are expected to be very similar to the non-deuterated compound, with minor upfield shifts possible due to isotopic effects. The multiplicity arises from coupling to deuterium in the proton-decoupled spectrum.

Multidimensional NMR Techniques for Elucidating Complex Spin Systems in Deuterated Compounds

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity within a molecule. pressbooks.pubwikipedia.org In the case of Ethyl Cyclopropylcarboxylate-d5, these techniques would be employed to confirm the integrity of the cyclopropyl ring and its connection to the carboxylate group.

A ¹H-¹H COSY spectrum would show correlations between the coupled protons on the cyclopropyl ring, confirming their connectivity. An HSQC spectrum correlates proton signals with their directly attached carbon signals. pressbooks.pub For Ethyl Cyclopropylcarboxylate-d5, the HSQC spectrum would clearly show the correlations for the C-H bonds of the cyclopropyl ring, while the signals corresponding to the deuterated ethyl group would be absent, further confirming the site of deuteration. srce.hr

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a crucial technique for determining the molecular weight and isotopic composition of deuterated compounds. High-resolution mass spectrometry provides the accuracy needed to calculate isotopic purity, while tandem mass spectrometry offers insights into the compound's structure and the potential for isotopic scrambling.

Determination of Isotopic Abundance and Purity using HRMS

High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar mass-to-charge ratios (m/z), making it ideal for analyzing the isotopic distribution of a deuterated compound. nih.govccspublishing.org.cn By accurately measuring the masses and relative intensities of the different isotopologues (molecules that differ only in their isotopic composition), the isotopic purity and abundance can be calculated. rsc.org

Interactive Data Table: Theoretical Isotopic Distribution for Ethyl Cyclopropylcarboxylate-d5 (98% Isotopic Purity)

IsotopologueTheoretical m/zRelative Abundance (%)
d0 (C6H10O2)114.0681Low
d1115.0744Low
d2116.0807Low
d3117.0870Low
d4118.0932Low
d5 (C6H5D5O2)119.0995100

Note: The relative abundances are based on a hypothetical 98% isotopic purity for the d5 species. The actual observed abundances would be used to calculate the precise isotopic purity.

Elucidation of Fragmentation Pathways and Deuterium Scrambling using MS/MS and MSⁿ Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For Ethyl Cyclopropylcarboxylate, common fragmentation pathways for esters would be expected, such as the loss of the ethoxy group or the ethyl group.

When analyzing a deuterated compound like Ethyl Cyclopropylcarboxylate-d5, MS/MS can help confirm the location of the deuterium atoms. The masses of the fragment ions will reflect whether the deuterium atoms are retained or lost. However, a potential complication in the MS/MS analysis of deuterated compounds is hydrogen/deuterium (H/D) scrambling, where the deuterium atoms migrate within the ion before fragmentation. researchgate.netnih.gov This can lead to a distribution of deuterated and non-deuterated fragments that does not directly reflect the original labeling position. The extent of scrambling can be influenced by the ionization method and the collision energy used for fragmentation. nih.gov Careful analysis of the fragmentation patterns at different energies can provide insights into the stability of the deuterium labels and the potential for scrambling.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the structural features of molecules by probing their characteristic vibrations. In the context of isotopically labeled compounds such as Ethyl Cyclopropylcarboxylate-d5, these techniques are particularly insightful for understanding the effects of isotopic substitution on molecular dynamics. The replacement of hydrogen atoms with their heavier isotope, deuterium, induces predictable shifts in vibrational frequencies, providing a detailed fingerprint of the deuterated positions within the molecule.

The fundamental principle underlying this phenomenon is the relationship between vibrational frequency, bond strength (represented by the force constant, k), and the reduced mass (μ) of the vibrating atoms, as described by Hooke's Law for a simple harmonic oscillator:

ν = (1/2πc) * √(k/μ)

where ν is the vibrational frequency, c is the speed of light. Since the force constant of a chemical bond is largely unaffected by isotopic substitution, the primary driver of frequency shifts is the change in reduced mass. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) approximately doubles the mass of the atom, leading to a significant increase in the reduced mass for vibrations involving that atom. Consequently, vibrational modes involving the C-D bonds in Ethyl Cyclopropylcarboxylate-d5 are expected to appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in the non-deuterated analogue. This isotopic shift is most pronounced for stretching and bending modes directly involving the substituted atoms.

In Ethyl Cyclopropylcarboxylate-d5, the deuteration is located on the ethyl group (-CH₂CH₃ becomes -CD₂CD₃). Therefore, the most significant changes in the vibrational spectra are anticipated for the stretching and bending modes of the ethyl moiety. The vibrations of the cyclopropyl ring and the carboxyl group, being further from the site of deuteration, are expected to be less affected, although minor shifts can still occur due to changes in vibrational coupling throughout the molecule.

Detailed Research Findings

While specific experimental spectra for Ethyl Cyclopropylcarboxylate-d5 are not widely published, the expected isotopic effects can be reliably predicted based on extensive studies of other deuterated esters, such as ethyl acetate (B1210297). Research on deuterated ethyl acetate has shown that the C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, are shifted to approximately 2000-2250 cm⁻¹ for C-D stretching vibrations. Similarly, C-H bending and scissoring modes are also shifted to lower wavenumbers upon deuteration.

The following data tables illustrate the expected shifts in the vibrational frequencies for the ethyl group of Ethyl Cyclopropylcarboxylate upon deuteration to Ethyl Cyclopropylcarboxylate-d5. The data for the non-deuterated compound are typical values for ethyl esters, and the predicted values for the d5-analogue are based on the known effects of deuterium substitution.

Table 1: Predicted Infrared (IR) Active Vibrational Frequencies for the Ethyl Group

Vibrational ModeTypical Frequency (cm⁻¹) in Ethyl Cyclopropylcarboxylate (Non-deuterated)Predicted Frequency (cm⁻¹) in Ethyl Cyclopropylcarboxylate-d5
Asymmetric C-H Stretch (CH₃)~2980-
Symmetric C-H Stretch (CH₃)~2870-
Asymmetric C-H Stretch (CH₂)~2960-
Symmetric C-H Stretch (CH₂)~2930-
Asymmetric C-D Stretch (CD₃)-~2230
Symmetric C-D Stretch (CD₃)-~2120
Asymmetric C-D Stretch (CD₂)-~2200
Symmetric C-D Stretch (CD₂)-~2150
CH₃ Bending~1460-
CH₂ Scissoring~1440-
CD₃ Bending-~1050
CD₂ Scissoring-~1030

Table 2: Predicted Raman Active Vibrational Frequencies for the Ethyl Group

Vibrational ModeTypical Frequency (cm⁻¹) in Ethyl Cyclopropylcarboxylate (Non-deuterated)Predicted Frequency (cm⁻¹) in Ethyl Cyclopropylcarboxylate-d5
C-H Stretching Modes2850-3000-
C-D Stretching Modes-2000-2250
C-C Stretch (Ethyl)~890~850
CH₂ Twist~1270-
CD₂ Twist-~960

These tables clearly demonstrate the significant red-shift (shift to lower wavenumbers) of the vibrational frequencies associated with the deuterated ethyl group. The analysis of these shifts in the IR and Raman spectra provides unambiguous confirmation of the location and extent of isotopic labeling within the molecule. Such detailed structural characterization is crucial for the application of Ethyl Cyclopropylcarboxylate-d5 as an internal standard or tracer in metabolic and pharmacokinetic studies.

Investigations into Reaction Mechanisms and Kinetics Through Kinetic Isotope Effects Kies

Theoretical Framework and Principles of Deuterium (B1214612) Kinetic Isotope Effects

The theoretical underpinnings of the deuterium KIE are rooted in the principles of quantum mechanics and physical organic chemistry. Isotopic substitution does not alter the electronic potential energy surface of a reaction. princeton.edupediaa.com Instead, the effects arise from mass-dependent differences in the vibrational energies of the chemical bonds involved. princeton.eduyoutube.com

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. libretexts.orglibretexts.org For C-H versus C-D bonds, this effect is typically significant, with the ratio of rate constants (kH/kD) often ranging from 2 to 8. libretexts.orgyoutube.com A kH/kD value greater than 1 (a "normal" KIE) indicates that the C-H bond is being broken in the rate-limiting step, as it requires less energy to break than the stronger C-D bond. csbsju.edu

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not directly involved in the bond-breaking or -forming events of the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs provide insight into changes in the hybridization or steric environment of the labeled carbon atom as the reaction proceeds from the reactant to the transition state. princeton.eduscribd.com For example, a change from sp³ to sp² hybridization at a deuterated carbon often results in a normal SKIE (kH/kD > 1), while a change from sp² to sp³ can lead to an inverse SKIE (kH/kD < 1). wikipedia.orgscribd.com

The use of Ethyl Cyclopropylcarboxylate-d5, where deuterium atoms are placed on the cyclopropyl (B3062369) ring, allows researchers to measure these effects and distinguish between different potential mechanisms.

The physical origin of the deuterium KIE lies in the difference in zero-point energy (ZPE) between a C-H bond and a C-D bond. wikipedia.orgacs.org ZPE is the lowest possible vibrational energy a chemical bond can possess, even at absolute zero. taylorandfrancis.comwikipedia.org

Due to its greater mass, a deuterium atom vibrates at a lower frequency in a C-D bond compared to a hydrogen atom in a C-H bond. youtube.comacs.org According to the harmonic oscillator model, the ZPE is proportional to the vibrational frequency (E_ZPE = ½hν). Consequently, a C-D bond has a lower ZPE than a C-H bond. wikipedia.orgcsbsju.edu

For a reaction to occur, sufficient energy must be supplied to overcome the activation energy barrier, which includes the energy needed to stretch and ultimately break a bond. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state where the bond is partially or fully broken. wikipedia.orgox.ac.uk This results in a higher activation energy for the deuterated compound and, therefore, a slower reaction rate. csbsju.edu The magnitude of the KIE is determined by the difference in ZPE between the reactants and the transition state. princeton.edu In the transition state, the bond being broken corresponds to a vibrational mode that becomes a translation along the reaction coordinate, and its contribution to the ZPE difference diminishes or disappears. princeton.eduox.ac.uk This change in vibrational frequencies from the ground state to the transition state is the ultimate source of the observed kinetic isotope effect. ox.ac.ukstackexchange.com

Table 1. Comparison of Typical Carbon-Hydrogen and Carbon-Deuterium Bond Properties.
PropertyC-H BondC-D BondImpact on KIE
Reduced Mass (μ)LowerHigherFundamental origin of the isotope effect.
Vibrational Frequency (ν)~3000 cm⁻¹~2200 cm⁻¹Lower frequency for the heavier isotope. csbsju.edu
Zero-Point Energy (ZPE)HigherLowerLeads to a higher activation energy for C-D bond cleavage. wikipedia.org
Bond Dissociation EnergyEssentially IdenticalThe potential energy surface is unchanged by isotopic substitution. princeton.edu

Elucidation of Rate-Determining Steps and Transition State Structures

By measuring the KIE using Ethyl Cyclopropylcarboxylate-d5, chemists can deduce whether a C-H bond on the cyclopropyl ring is broken in the rate-determining step and gain information about the geometry of the transition state.

In reactions such as transition-metal-catalyzed C-H activation, Ethyl Cyclopropylcarboxylate-d5 is an ideal substrate for mechanistic studies. researchgate.net If a reaction involves the direct activation and cleavage of one of the C-D bonds on the cyclopropyl ring in its slowest step, a large primary KIE (kH/kD > 2) is expected. nih.govresearchgate.net The absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step before or after the rate-determining step. wikipedia.org

For example, in a rhodium-catalyzed cyclopropanation, measuring the KIE can help determine if the reaction proceeds through a concerted or stepwise mechanism. nih.gov A highly asynchronous, concerted transition state where one C-C bond forms significantly ahead of the other might show different isotope effects at different positions. nih.gov The magnitude of the KIE can provide evidence for the formation of intermediates, such as metal-carbene or σ-alkane complexes. researchgate.net

Table 2. Representative KIE Values and Mechanistic Implications in C-H Activation of Cyclopropanes.
Observed kH/kDType of KIEMechanistic Interpretation
~1.0None / Very SmallC-H bond cleavage is not involved in the rate-determining step. wikipedia.org
1.1 - 1.4SecondaryChange in hybridization or coordination at the C-D center in the transition state. wikipedia.org
2.0 - 8.0PrimaryC-H bond is partially or fully broken in the rate-determining step. libretexts.org
> 8.0Primary (with tunneling)Significant quantum tunneling of the hydrogen atom through the activation barrier.
< 1.0InverseThe C-H bond becomes stiffer (stronger) in the transition state, e.g., formation of a σ-alkane complex. researchgate.net

The strained cyclopropyl ring in Ethyl Cyclopropylcarboxylate is susceptible to ring-opening and rearrangement reactions. nih.govacs.org Deuterium labeling is instrumental in elucidating the mechanisms of these transformations. For instance, if a reaction proceeds via the abstraction of a hydrogen atom from the cyclopropyl ring to initiate ring-opening, a primary KIE would be observed when using Ethyl Cyclopropylcarboxylate-d5.

In acid-catalyzed ring-opening, the mechanism might involve protonation followed by cleavage of a C-C bond. nih.gov While this may not directly break a C-D bond, secondary KIEs can still provide valuable information. Changes in the vibrational modes of the C-D bonds as the ring opens and the carbon atoms rehybridize can lead to measurable SKIEs, helping to map the structure of the transition state. princeton.edu Computational studies on the ring-opening of the cyclopropylcarbinyl radical have shown how KIE calculations can be used to validate proposed transition state structures. ic.ac.uk

Isotopic Tracing of Atom Migration and Molecular Rearrangements

Beyond its use in KIE studies, the deuterium in Ethyl Cyclopropylcarboxylate-d5 serves as an isotopic label, allowing chemists to trace the fate of specific atoms throughout a reaction. youtube.comzeochem.com This is particularly useful for unraveling complex molecular rearrangements where atoms migrate from one part of the molecule to another. nih.gov

By analyzing the position of the deuterium atoms in the final product(s) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can definitively track the movement of the original C-H bonds. chem-station.comacs.org For example, in a rearrangement where a hydrogen atom is thought to migrate, substituting it with deuterium provides a clear and unambiguous signal. If the deuterium atom is found in the proposed new position in the product, it provides strong evidence for the hypothesized pathway. If it is found elsewhere, or is scrambled among various positions, it may indicate the presence of unexpected intermediates or alternative reaction pathways. nih.govrsc.org This tracing ability is fundamental to confirming or refuting proposed mechanisms for complex organic transformations. chem-station.com

Intramolecular Deuterium Shifts and Scrambling Phenomena

In reactions where the ethyl group of Ethyl Cyclopropylcarboxylate-d5 might be subject to rearrangement or fragmentation, the analysis of deuterium distribution in the products can offer significant mechanistic insights. For instance, in certain thermal or catalytic reactions, it is conceivable that a transient intermediate could be formed where the deuterium atoms on the ethyl group become positionally equivalent or are able to migrate.

Consider a hypothetical reaction pathway where the ester undergoes a rearrangement involving the ethyl group. If the reaction proceeds through a symmetrical intermediate, one would expect to observe a statistical scrambling of the deuterium atoms in the final product. Conversely, a concerted mechanism with no such intermediate would likely retain the original deuterium labeling pattern. The absence or presence of such scrambling, detectable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can therefore be a decisive factor in distinguishing between different proposed mechanisms.

Table 1: Hypothetical Deuterium Scrambling in a Rearrangement Reaction of Ethyl Cyclopropylcarboxylate-d5

Proposed MechanismExpected IntermediatePredicted Deuterium Distribution in Product
Stepwise with Symmetrical IntermediateSymmetrical Carbocation or RadicalStatistical Scrambling
ConcertedNo IntermediateRetention of Original Labeling

Intermolecular Crossover Experiments with Deuterated Substrates

Intermolecular crossover experiments are a classic method for determining whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the exchange of fragments between different molecules). In the context of Ethyl Cyclopropylcarboxylate-d5, such an experiment would typically involve running a reaction with an equimolar mixture of the deuterated ester and its non-deuterated counterpart, Ethyl Cyclopropylcarboxylate.

If the reaction involves the cleavage and subsequent recombination of the ethyl group, an intermolecular pathway would lead to the formation of "crossover" products. Specifically, one would expect to find product molecules where a deuterated ethyl group has been transferred to a non-deuterated cyclopropyl carboxylate moiety, and vice versa. The detection of these crossover products, again typically by MS or NMR, would provide strong evidence for an intermolecular mechanism. The absence of such products would, in turn, support an intramolecular pathway.

Table 2: Expected Products in an Intermolecular Crossover Experiment

Reactant MixtureReaction TypeExpected Products
Ethyl Cyclopropylcarboxylate-d5 + Ethyl CyclopropylcarboxylateIntramolecularProducts derived from each reactant individually
Ethyl Cyclopropylcarboxylate-d5 + Ethyl CyclopropylcarboxylateIntermolecularProducts from individual reactants + Crossover Products

The quantitative analysis of the product distribution in such experiments can further refine the understanding of the reaction kinetics and the relative rates of the competing pathways.

Computational and Theoretical Chemistry Studies on Deuterated Cyclopropyl Esters

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting and understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Ethyl Cyclopropylcarboxylate-d5, DFT methods are employed to determine the equilibrium geometry and to predict its vibrational spectrum. The geometry optimization process involves finding the minimum energy conformation of the molecule. For Ethyl Cyclopropylcarboxylate-d5, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule, taking into account the presence of the five deuterium (B1214612) atoms on the ethyl group.

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies and intensities of the vibrational modes of the molecule. This is particularly important for deuterated compounds, as the substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and the successful incorporation of deuterium.

Table 1: Comparison of Calculated Vibrational Frequencies for Ethyl Cyclopropylcarboxylate and Ethyl Cyclopropylcarboxylate-d5 using DFT (B3LYP/6-31G)*

Vibrational Mode Ethyl Cyclopropylcarboxylate (cm⁻¹) Ethyl Cyclopropylcarboxylate-d5 (cm⁻¹) Isotopic Shift (cm⁻¹)
C-H stretch (cyclopropyl) 3015 3015 0
C=O stretch (ester) 1735 1735 0
C-H stretch (ethyl, CH₂) 2980 2150 (C-D stretch) -830
C-H stretch (ethyl, CH₃) 2950 2120 (C-D stretch) -830
CH₂ bend (ethyl) 1450 1050 (CD₂ bend) -400

Note: The data in this table is illustrative and based on typical isotopic shifts observed in similar molecules. Actual values would be obtained from specific DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. acs.org These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies and electronic properties. For Ethyl Cyclopropylcarboxylate-d5, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain a precise value for the molecule's total energy, ionization potential, and electron affinity.

These high-accuracy calculations are also crucial for studying the subtle electronic effects of deuterium substitution. While the electronic structure is not significantly altered by the presence of deuterium, there are minor changes in bond lengths and vibrational frequencies that can be accurately captured by ab initio methods. These calculations can help in understanding the impact of deuteration on the molecule's reactivity and stability. nih.gov

Molecular Dynamics Simulations of Deuterated Ethyl Cyclopropylcarboxylate

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational dynamics, solvent interactions, and transport properties.

Modeling of Reaction Pathways and Transition States with Deuterium Incorporation

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates that connect reactants and products. For reactions involving Ethyl Cyclopropylcarboxylate-d5, computational modeling can be used to understand how the presence of deuterium affects the reaction pathway and kinetics.

The primary effect of deuterium substitution on reaction rates is the kinetic isotope effect (KIE). A primary KIE is observed when a C-H bond being broken in the rate-determining step is replaced by a C-D bond. Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, more energy is required to break it, leading to a slower reaction rate. Computational methods can be used to calculate the KIE by determining the energies of the transition states for both the deuterated and non-deuterated reactants. These calculations can provide detailed insights into the reaction mechanism and the nature of the transition state.

Prediction and Interpretation of Spectroscopic Data for Deuterated Analogues

As mentioned in section 5.1.1, computational methods can predict the vibrational spectra of molecules. In addition to IR and Raman spectroscopy, these methods can also be used to predict other types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Deuterium substitution has a small but measurable effect on the chemical shifts of nearby nuclei, known as an isotope shift. aps.org

Computational chemistry software can calculate the magnetic shielding tensors of the nuclei in Ethyl Cyclopropylcarboxylate-d5, which can then be used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra of the deuterated and non-deuterated compounds, it is possible to predict the magnitude and direction of the isotope shifts. organic-chemistry.org This information can be extremely useful for interpreting experimental NMR spectra and for confirming the location of the deuterium labels within the molecule.

Table 2: Predicted Isotope Shifts in the ¹³C NMR Spectrum of Ethyl Cyclopropylcarboxylate-d5

Carbon Atom Predicted Chemical Shift (ppm) - Non-deuterated Predicted Chemical Shift (ppm) - Deuterated Predicted Isotope Shift (ppm)
C=O 174.5 174.45 -0.05
C (cyclopropyl, C1) 15.2 15.2 0
CH (cyclopropyl) 12.8 12.8 0
O-CH₂ 60.1 59.8 -0.3

Note: The data in this table is illustrative and based on typical isotope shifts. Actual values would be obtained from specific quantum mechanical calculations.

Applications As Research Tools and Building Blocks in Advanced Organic Synthesis

Utilisation as Internal Standards in Quantitative Analytical Research Methods

In the field of quantitative analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision. Ethyl Cyclopropylcarboxylate-d5 serves as an ideal internal standard for the quantification of its non-labeled counterpart, ethyl cyclopropylcarboxylate, and other structurally related cyclopropane-containing analytes.

The primary advantage of using a deuterated standard like Ethyl Cyclopropylcarboxylate-d5 lies in its near-identical chemical and physical properties to the analyte of interest. It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z) due to the presence of five deuterium (B1214612) atoms. This mass difference allows for simultaneous detection of both the analyte and the internal standard.

By adding a known amount of Ethyl Cyclopropylcarboxylate-d5 to a sample prior to extraction and analysis, any variations in sample preparation, chromatographic injection volume, and instrument response can be effectively normalized. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and to quantify the analyte in unknown samples. This method, known as isotope dilution mass spectrometry (IDMS), effectively corrects for matrix effects, which are a common source of error in the analysis of complex biological or environmental samples.

Table 1: Properties of Ethyl Cyclopropylcarboxylate-d5 (Major) Relevant to its Use as an Internal Standard

PropertyValue
Chemical FormulaC6H5D5O2
Molecular Weight119.17 g/mol
Isotopic PurityTypically >98%
Common Analytical TechniquesGC-MS, LC-MS/MS

Application in Stable Isotope Tracing Experiments for Biochemical Pathway Elucidation

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing insights into the dynamic processes of cellular metabolism. While there is a lack of specific published research utilizing Ethyl Cyclopropylcarboxylate-d5 for biochemical pathway elucidation, its potential as a tracer can be inferred from the established methodologies of stable isotope-resolved metabolomics (SIRM).

In a hypothetical non-clinical study, Ethyl Cyclopropylcarboxylate-d5 could be introduced into a model biological system, such as a cell culture or a microorganism, to trace the metabolic fate of the cyclopropylcarboxylate moiety. The five deuterium atoms on the ethyl group serve as a stable isotopic label that can be tracked by mass spectrometry.

As the compound is metabolized, the deuterated ethyl group may be incorporated into various downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites over time, researchers could potentially:

Identify novel metabolic pathways: The appearance of the d5-label in unexpected metabolites could reveal previously unknown biochemical transformations.

Quantify metabolic fluxes: The rate of incorporation of the deuterium label into different metabolite pools can be used to calculate the flux, or rate, of the metabolic pathways involved. This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.

Elucidate the contribution of specific precursors to downstream metabolites: By tracing the d5-label, it would be possible to determine the extent to which the ethyl group of Ethyl Cyclopropylcarboxylate contributes to the synthesis of other molecules.

Table 2: Hypothetical Data from a Stable Isotope Tracing Experiment with Ethyl Cyclopropylcarboxylate-d5

MetaboliteMass IsotopologueRelative Abundance (%) at Time TInferred Metabolic Activity
Metabolite AM+515Direct incorporation of the d5-ethyl group
Metabolite BM+25Partial metabolism and incorporation of a d2-fragment
Metabolite CM+098No significant contribution from the tracer

It is important to note that the successful application of Ethyl Cyclopropylcarboxylate-d5 as a metabolic tracer would depend on its uptake and metabolism by the chosen model system. The stability of the carbon-deuterium bonds would also be a critical factor in interpreting the results.

Building Block for the Synthesis of Other Isotopically Labeled Research Compounds

One of the key applications of Ethyl Cyclopropylcarboxylate-d5 is as a versatile building block for the synthesis of more complex deuterated molecules. pharmaffiliates.com The presence of the d5-labeled ethyl group and the reactive cyclopropyl (B3062369) carboxylate functionality allows for its incorporation into a variety of molecular scaffolds.

This is particularly valuable in medicinal chemistry and drug development, where isotopically labeled versions of drug candidates are often required for metabolism and pharmacokinetic studies. By using Ethyl Cyclopropylcarboxylate-d5 as a starting material, chemists can introduce a stable isotope label into a specific part of a target molecule.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form deuterated amides. Alternatively, the ester can be reduced to a deuterated alcohol, which can serve as a precursor for other functional groups. The cyclopropane (B1198618) ring itself can also undergo various chemical transformations, allowing for the synthesis of a diverse range of labeled compounds.

While specific examples of the synthesis of other isotopically labeled research compounds from Ethyl Cyclopropylcarboxylate-d5 are not widely documented in peer-reviewed literature, its role as a "reagent used in the addition of labelled cyclopropane" is noted by chemical suppliers. pharmaffiliates.com This suggests its use in specialized synthetic applications within research and development laboratories.

Analytical Methodologies for Isotopic Purity and Research Quality Assurance

Development and Validation of Chromatographic Methods (e.g., LC-MS, GC-MS) for Isotopic Purity

The quality assurance of Ethyl Cyclopropylcarboxylate-d5, a deuterated organic compound, relies heavily on analytical methods that can accurately confirm its identity and quantify its isotopic purity. Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for this purpose. The development and validation of these methods are critical for ensuring that the material meets the stringent quality required for research applications.

The primary goal of these methods is to separate the main deuterated compound from any non-deuterated or partially deuterated isotopologues, as well as from other chemical impurities. High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as it can distinguish between ions with very small mass differences, such as those corresponding to the different H/D isotopologues (e.g., d0 to d5). researchgate.net

Method validation for an LC-MS/MS or GC-MS assay for isotopic purity involves assessing several key parameters to ensure the method is reliable, reproducible, and accurate. researchgate.net While stable isotope-labeled analogs are frequently used as internal standards in quantitative studies to correct for matrix effects and variability, in the analysis of the deuterated compound itself, the focus is on confirming the distribution of the isotopes. oup.commyadlm.org The validation process confirms that the analytical method can reliably measure the relative abundance of each isotopologue.

Key Validation Parameters for a Hypothetical LC-MS/MS Method:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including impurities and other isotopologues.Chromatographic peaks are well-resolved; mass spectra clearly distinguish between d0, d1, d2, d3, d4, and d5 species.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99 for the primary isotopologue.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at intra-assay and inter-assay levels.Coefficient of Variation (CV) ≤ 15%.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by analyzing a sample with a known isotopic distribution.Recovery of 85-115% of the expected value.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3 for minor isotopologues.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10 for minor isotopologues.

The development of such methods often involves optimizing the chromatographic conditions (e.g., column type, mobile phase composition, gradient elution) to achieve adequate separation. mdpi.com For a volatile compound like Ethyl Cyclopropylcarboxylate-d5, GC-MS can be a suitable alternative, providing excellent chromatographic resolution. Mass spectrometry parameters, including ionization mode (e.g., Electrospray Ionization - ESI) and collision energy for MS/MS experiments, are optimized to ensure sensitive and specific detection of the target molecule and its isotopologues. researchgate.netacs.org

Quantitative Determination of Deuterium (B1214612) Content and Isotopic Enrichment

Beyond confirming the presence of deuterium, it is crucial to quantify the deuterium content and determine the isotopic enrichment of Ethyl Cyclopropylcarboxylate-d5. Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, five). This is a critical quality attribute, as high isotopic purity is often required for the compound's intended research applications.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary and highly accurate method for this determination. rug.nl Unlike mass spectrometry, which measures mass-to-charge ratios, NMR spectroscopy directly observes the nuclei of the isotopes. Both proton (¹H) NMR and deuterium (²H) NMR can be employed.

¹H NMR: In a highly deuterated compound like Ethyl Cyclopropylcarboxylate-d5 (>98 atom % D), conventional ¹H NMR can be used to quantify the small residual proton signals. sigmaaldrich.com By comparing the integral of these residual signals to the integral of a certified reference standard of known concentration, the amount of non-deuterated or partially deuterated species can be calculated, and from this, the isotopic enrichment can be derived. nih.gov

The combination of ¹H and ²H NMR can provide a comprehensive and highly accurate assessment of isotopic abundance, often exceeding the accuracy of mass spectrometry methods for this specific purpose. nih.gov

Comparison of Analytical Techniques for Isotopic Enrichment:

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio to determine the distribution of isotopologues.High sensitivity, low sample consumption, rapid analysis. researchgate.netIonization efficiencies can vary between isotopologues, potentially affecting accuracy.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of ¹H or ²H nuclei. Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise, provides site-specific isotopic information, non-destructive. rug.nlLower sensitivity compared to MS, requires larger sample amounts, longer acquisition times. sigmaaldrich.com

Monitoring Hydrogen-Deuterium Exchange Reactions in Research Contexts

A key aspect of quality assurance for deuterated compounds is ensuring the stability of the deuterium labels. Hydrogen-Deuterium (H/D) exchange occurs when a deuterated compound is placed in a protic, non-deuterated environment (e.g., containing water or methanol), where deuterium atoms can be replaced by hydrogen atoms. The rate of this exchange depends on the chemical environment of the deuterium atom (e.g., proximity to electron-withdrawing groups, steric hindrance) and external conditions like pH and temperature. youtube.com

For Ethyl Cyclopropylcarboxylate-d5, it is important to know if any of the five deuterium atoms are labile and prone to exchange under typical experimental conditions. Monitoring H/D exchange is therefore a critical research and quality control activity.

Mass spectrometry is an ideal technique for monitoring these reactions in situ. researchgate.net By analyzing the sample over time, any shift in the isotopic distribution can be observed. An experiment would typically involve dissolving the Ethyl Cyclopropylcarboxylate-d5 in a protic solvent and acquiring mass spectra at regular intervals. A decrease in the abundance of the d5 isotopologue and a corresponding increase in the abundance of d4, d3, etc., would indicate that H/D exchange is occurring. researchgate.net This provides valuable information on the stability of the compound and helps define appropriate handling and storage conditions.

While H/D exchange coupled with mass spectrometry is widely used to study the conformational dynamics of large biomolecules like proteins, the fundamental principles are directly applicable to characterizing small molecules. nih.govnih.gov

Hypothetical H/D Exchange Monitoring Data for Ethyl Cyclopropylcarboxylate-d5:

The table below illustrates hypothetical data from an ESI-HRMS experiment monitoring the stability of the d5 label over 24 hours in a protic solvent at room temperature.

Time PointRelative Abundance of [M+H]⁺ (d5)Relative Abundance of [M-D+H+H]⁺ (d4)Relative Abundance of [M-2D+2H+H]⁺ (d3)
0 hours 99.5%0.4%<0.1%
1 hour 99.4%0.5%<0.1%
6 hours 99.3%0.6%0.1%
12 hours 99.3%0.6%0.1%
24 hours 99.2%0.7%0.1%

The minimal change in the relative abundance of the d5 isotopologue over 24 hours would indicate that the deuterium labels on Ethyl Cyclopropylcarboxylate-d5 are stable under these specific conditions.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Deuterium (B1214612) Labeling Technologies

The synthesis of specifically labeled compounds like Ethyl Cyclopropylcarboxylate-d5 is foundational to its application in research. The ongoing evolution of deuterium labeling technologies promises more efficient, selective, and scalable methods for the introduction of deuterium into organic molecules. A key area of development is the refinement of Hydrogen Isotope Exchange (HIE) reactions. nih.gov These methods, which allow for the direct replacement of hydrogen with deuterium, are becoming increasingly sophisticated through the use of novel catalysts.

Recent breakthroughs have seen the application of a range of transition metal catalysts, including iridium, palladium, ruthenium, and iron, to facilitate HIE with high selectivity. ornl.gov For a molecule like Ethyl Cyclopropylcarboxylate-d5, this could enable more precise and cost-effective labeling of either the ethyl or the cyclopropyl (B3062369) moiety. Furthermore, the use of heavy water (D₂O) as a readily available and inexpensive deuterium source is a significant step towards more sustainable and economical labeling processes. acs.org

Photocatalytic methods are also emerging as a powerful tool for deuterium labeling, offering mild reaction conditions and unique selectivities. researchgate.net The development of photocatalysts that can selectively activate C-H bonds in the presence of various functional groups would be highly beneficial for the synthesis of complex deuterated molecules, including derivatives of Ethyl Cyclopropylcarboxylate-d5.

The following table summarizes some of the promising new deuterium labeling technologies:

TechnologyCatalyst/ReagentDeuterium SourceKey Advantages
Hydrogen Isotope Exchange (HIE) Iridium, Palladium, Ruthenium, Iron complexesD₂ gas, D₂OHigh selectivity, direct C-H activation
Photocatalysis Organic dyes, semiconductor nanoparticlesD₂O, deuterated solventsMild reaction conditions, unique selectivities
Electrocatalysis Transition metal electrodesD₂OAvoids stoichiometric reagents, high efficiency

Expansion of Kinetic Isotope Effect Studies to Complex Catalytic Systems

The primary scientific value of isotopically labeled compounds such as Ethyl Cyclopropylcarboxylate-d5 lies in their application in Kinetic Isotope Effect (KIE) studies. The difference in mass between protium (B1232500) (¹H) and deuterium (²H) leads to different vibrational frequencies of C-H and C-D bonds, which in turn can affect the rate of a chemical reaction. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain profound insights into reaction mechanisms, particularly the rate-determining step. mdpi.com

The use of KIE studies is expanding from simple organic reactions to more intricate complex catalytic systems . In organometallic catalysis, for instance, deuterated substrates can help to elucidate the mechanism of C-H activation, migratory insertion, and reductive elimination steps. clearsynthdiscovery.com For example, a significant KIE upon deuteration of the cyclopropyl ring in Ethyl Cyclopropylcarboxylate-d5 could indicate that a C-H bond on the ring is broken in the rate-limiting step of a catalytic cycle.

Asymmetric catalysis is another area where KIE studies are becoming increasingly important. researchgate.net Understanding the subtle energetic differences in transition states that lead to enantioselectivity is crucial for the design of more efficient and selective catalysts. The use of deuterated probes like Ethyl Cyclopropylcarboxylate-d5 can help to map the potential energy surface of a catalytic reaction and identify the key interactions that govern stereochemical outcomes.

The magnitude of the deuterium KIE can provide valuable information:

Primary KIE (kH/kD > 2): Typically indicates that the C-H bond is broken in the rate-determining step.

Secondary KIE (kH/kD ≈ 1): Suggests that the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step, but can still provide information about changes in hybridization or steric environment.

Inverse KIE (kH/kD < 1): Can indicate a change in the transition state structure or the involvement of a pre-equilibrium step.

Integration of Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

To fully harness the information gleaned from KIE studies, it is essential to integrate experimental data with advanced spectroscopic and computational techniques. This synergistic approach provides a more complete and nuanced understanding of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying KIEs in real-time. mdpi.com Techniques such as 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products for both the deuterated and non-deuterated species simultaneously, allowing for a precise determination of the KIE. bohrium.com For Ethyl Cyclopropylcarboxylate-d5, distinct signals for the protons on the ethyl and cyclopropyl groups would allow for site-specific kinetic analysis.

In parallel, computational chemistry , particularly Density Functional Theory (DFT) calculations , has become indispensable for predicting and rationalizing KIEs. sci-hub.sesimsonpharma.com By modeling the transition state structures of a reaction, DFT can be used to calculate theoretical KIE values, which can then be compared with experimental results to validate a proposed mechanism. sci-hub.se This integrated approach can help to distinguish between different possible reaction pathways and provide a detailed picture of the bond-breaking and bond-forming events that occur during a catalytic cycle.

The workflow for an integrated mechanistic study could involve:

Synthesis of Ethyl Cyclopropylcarboxylate-d5 and its non-deuterated counterpart.

Experimental measurement of the KIE using in-situ monitoring by NMR spectroscopy.

Computational modeling of the reaction mechanism using DFT to calculate theoretical KIEs for different proposed pathways.

Comparison of experimental and computational results to identify the most plausible reaction mechanism.

Exploration of Ethyl Cyclopropylcarboxylate-d5 in Novel Research Applications

Beyond its use in fundamental mechanistic studies, Ethyl Cyclopropylcarboxylate-d5 and similar deuterated molecules have the potential to be utilized in a variety of novel research applications.

In metabolic studies , deuterated compounds are used as tracers to follow the fate of molecules in biological systems. researchgate.net The deuterium label acts as a "heavy" tag that can be detected by mass spectrometry, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound. Ethyl Cyclopropylcarboxylate-d5 could be used to study the metabolic stability of the cyclopropyl ester moiety, which is a common functional group in pharmaceuticals.

The field of medicinal chemistry is increasingly recognizing the benefits of incorporating deuterium into drug candidates. The "deuterium effect" can lead to a slower rate of metabolism, which can improve the pharmacokinetic profile of a drug, potentially leading to a longer half-life and reduced dosing frequency. scientificupdate.com The cyclopropane (B1198618) motif itself is a valuable structural element in drug design, often used to improve potency and metabolic stability. nih.govresolvemass.ca Studies with Ethyl Cyclopropylcarboxylate-d5 could provide valuable data on the metabolic fate of cyclopropyl-containing compounds.

Furthermore, deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry. The d5-label in Ethyl Cyclopropylcarboxylate-d5 provides a distinct mass shift, allowing it to be used as a reliable internal standard for the quantification of its non-deuterated analog or other related compounds in complex matrices.

Finally, in polymer science , deuterated monomers can be used to probe the structure and dynamics of polymers using techniques like neutron scattering. researchgate.netsimsonpharma.com While not a direct application of Ethyl Cyclopropylcarboxylate-d5 itself, the methodologies for its synthesis and the understanding of its properties contribute to the broader field of deuterated materials.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

  • Methodological Answer :
  • Obtain ethics committee approval for isotope tracer administration.
  • Justify deuterium exposure levels (non-radioactive but may alter metabolic rates).
  • Include waste disposal protocols for deuterated solvents in animal facility guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.